Ethyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester
Description
Ethyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester is a chiral carbamic acid ester derivative featuring a piperidine ring substituted with an ethyl carbamate group and a tert-butyl protective group. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.388 g/mol . This compound is utilized in pharmaceutical research, particularly as a synthetic intermediate for bioactive molecules, due to its stability and modular functional groups .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[(3S)-piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISSTNTBKVSPW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCNC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of (S)-piperidin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
(S)-Piperidin-3-ylamine+tert-Butyl chloroformate→Ethyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Hydrolysis: Ethyl-(S)-piperidin-3-yl-carbamic acid.
Reduction: Ethyl-(S)-piperidin-3-yl-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
- Neurological Disorders : Ethyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester has been investigated for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to interact with neurotransmitter systems, particularly those involving acetylcholine and gamma-aminobutyric acid (GABA), which are crucial for cognitive functions .
- Drug Design : The compound serves as a versatile scaffold in drug design, allowing for the modification of its structure to enhance biological activity. Derivatives of this compound have shown promise in various therapeutic areas, including neuropharmacology and anti-inflammatory treatments .
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have indicated that this compound exhibits protective effects against neurotoxic agents such as amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound demonstrated a reduction in oxidative stress markers and inflammation in astrocyte cultures .
- Antimalarial Activity : Research has also explored the antimalarial potential of similar compounds within the piperidine class. For instance, derivatives that inhibit protein farnesyltransferase (PFT) show promise in disrupting the life cycle of Plasmodium falciparum, a key target for malaria treatment .
Mechanism of Action
The mechanism of action of Ethyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The piperidine ring and carbamate group play crucial roles in binding to the active site of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and pharmacological properties of Ethyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester and its analogs:
Pharmacological and Stability Insights
Carbamate Group Influence :
- Ethyl carbamates (as in the target compound) exhibit weaker physostigmine-like activity compared to methyl or benzyl carbamates but offer greater stability than diethyl esters, which are inactive .
- The tert-butyl group enhances steric protection, reducing metabolic degradation and improving shelf stability .
Quaternary vs. Tertiary Bases: Quaternary ammonium salts (e.g., analogs with charged amino-ethyl groups) generally show higher pharmacological activity than tertiary bases like the target compound. However, the target’s tertiary structure may improve blood-brain barrier penetration .
Bulky substituents (e.g., amino-3-methyl-butyryl in ) may hinder receptor binding despite improving metabolic stability .
Biological Activity
Ethyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, carbamic acid moiety, and tert-butyl ester group. Its molecular formula is with a molecular weight of approximately 271.4 g/mol. The structural features suggest potential interactions with various biological targets, particularly in the central nervous system.
1. Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems, especially those involving acetylcholine and gamma-aminobutyric acid (GABA) receptors. These interactions are crucial for treating neurological disorders such as Alzheimer's disease and Parkinson's disease .
2. Antioxidant Properties
This compound has shown potential antioxidant activity. Compounds in this class can scavenge free radicals, thereby reducing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of oxidative stress .
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB), which plays a significant role in inflammation and cancer progression .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to achieve high yields and purity. The process generally includes:
- Formation of the piperidine ring.
- Introduction of the carbamic acid moiety.
- Esterification with tert-butyl alcohol.
Case Studies
- Neuroprotective Activity : A study demonstrated that derivatives similar to this compound significantly reduced neuronal cell death in vitro models when exposed to neurotoxic agents .
- Antioxidant Efficacy : In another study, compounds derived from piperidine exhibited strong radical scavenging activity, indicating their potential role in mitigating oxidative damage .
- Anticancer Potential : Research on structurally related compounds revealed IC50 values indicating effective inhibition of cancer cell lines, suggesting that this compound may share similar properties .
Comparative Analysis
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C14H29N3O2 | Piperidine ring with tert-butyl ester | Neuroprotective, antioxidant, anticancer |
| (R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl-carbamic acid tert-butyl ester | C13H26N2O3 | Hydroxyethyl substitution | Similar neuroactive properties |
| (S)-1-(2-Amino-ethyl)-piperidin-3-yl-carbamic acid tert-butyl ester | C13H28N2O2 | Amino group present | Potential for various metabolic roles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
